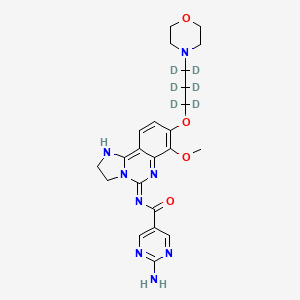
Copanlisib-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copanlisib-d6 is a deuterated form of Copanlisib, a highly selective and potent intravenous pan-class I phosphoinositide 3-kinase inhibitor. It is primarily used in the treatment of relapsed follicular lymphoma and other indolent lymphomas. The deuterated form, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of the drug due to its stability and resistance to metabolic degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copanlisib-d6 involves the incorporation of deuterium atoms into the molecular structure of Copanlisib. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The key steps typically involve:
Deuterium Exchange Reactions: These reactions replace hydrogen atoms with deuterium atoms in the presence of deuterated solvents.
Deuterated Reagents: Using deuterated reagents such as deuterated acids or bases to introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the deuterium exchange reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
Copanlisib-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can occur, leading to the formation of reduced metabolites.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions include various metabolites that are studied to understand the drug’s pharmacokinetics and metabolic pathways.
科学的研究の応用
Copanlisib-d6 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Copanlisib.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways and metabolites of Copanlisib.
Drug Interaction Studies: Used to study potential drug-drug interactions and their effects on the pharmacokinetics of Copanlisib.
Biological Research: Employed in biological studies to understand the drug’s mechanism of action and its effects on various cellular pathways.
作用機序
Copanlisib-d6, like Copanlisib, inhibits the phosphatidylinositol-3-kinase pathway, which is involved in cell proliferation and survival. The compound preferentially targets the alpha and delta isoforms of phosphatidylinositol-3-kinase, leading to the inhibition of downstream signaling pathways. This results in the induction of apoptosis and inhibition of cell proliferation in malignant B cells .
類似化合物との比較
Similar Compounds
Idelalisib: Another phosphatidylinositol-3-kinase inhibitor with selectivity for the delta isoform.
Duvelisib: Inhibits both the delta and gamma isoforms of phosphatidylinositol-3-kinase.
Alpelisib: Selectively inhibits the alpha isoform of phosphatidylinositol-3-kinase.
Uniqueness
Copanlisib-d6 is unique due to its deuterated form, which provides increased stability and resistance to metabolic degradation. This makes it particularly useful in pharmacokinetic and metabolic studies, providing more accurate and reliable data compared to non-deuterated forms.
特性
分子式 |
C23H28N8O4 |
|---|---|
分子量 |
486.6 g/mol |
IUPAC名 |
2-amino-N-[8-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)/i2D2,6D2,10D2 |
InChIキー |
MWYDSXOGIBMAET-AOPCVUNISA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C3=NC(=NC(=O)C4=CN=C(N=C4)N)N5CCNC5=C3C=C2)OC |
正規SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


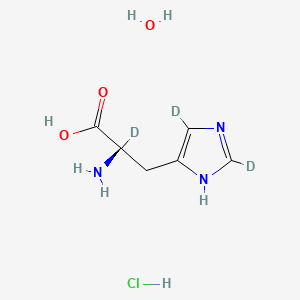

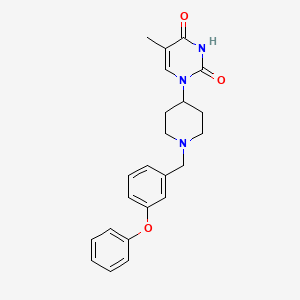
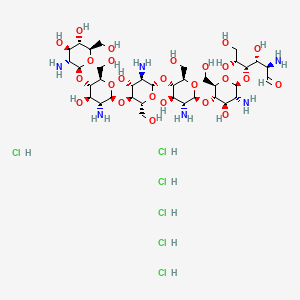

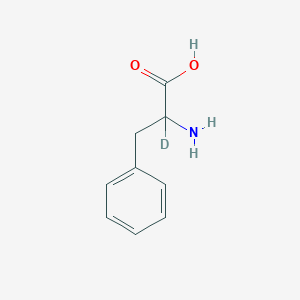
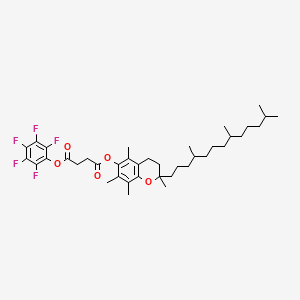
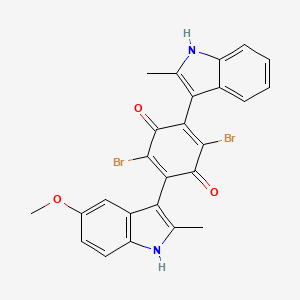

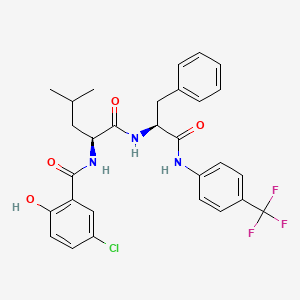

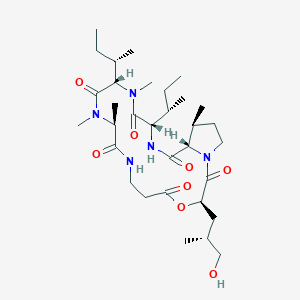

![4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid](/img/structure/B12411902.png)
